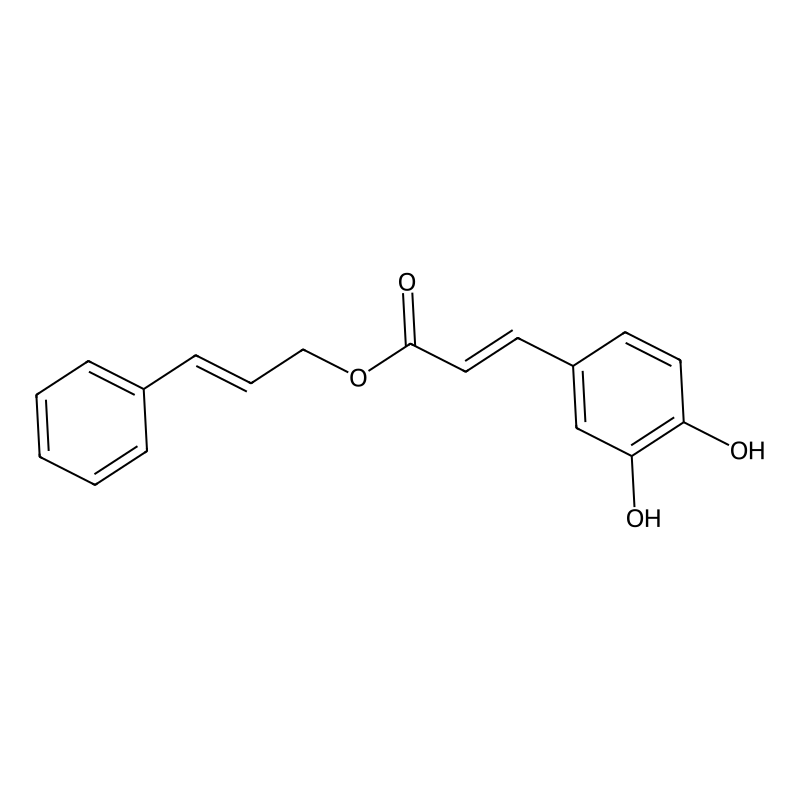2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Natural Product Chemistry:
This compound has been identified as a natural product found in plants like Goniothalamus borneensis and Liquidambar orientalis []. Research in natural product chemistry focuses on isolating, characterizing, and understanding the biological properties of compounds derived from natural sources. In this context, 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester could be investigated to determine its abundance, distribution within these plants, and potential biosynthetic pathways.
Structure-Activity Relationship Studies:
The molecule contains a cinnamoyl moiety (derived from cinnamic acid) linked to a moiety resembling resveratrol (a stilbene with known biological effects). Studies on other cinnamoyl esters and stilbenes have revealed various bioactivities, including antioxidant, anti-inflammatory, and anticancer properties [, ]. Research on 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester could involve investigating its bioactivity and comparing it to related compounds to understand the role of different functional groups in its potential effects.
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester, also known by its IUPAC name 3-phenylprop-2-enyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, is a complex organic compound with the molecular formula and a molecular weight of approximately 296.3 g/mol. This compound features both phenolic and ester functional groups, contributing to its unique chemical properties and potential biological activities. The presence of the dihydroxyphenyl group suggests possible antioxidant properties due to the ability of phenolic compounds to scavenge free radicals.
- Oxidation: The phenolic groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
- Substitution: Electrophilic substitution reactions can occur at the phenolic hydroxyl groups, leading to nitration or halogenation products under appropriate conditions.
Common Reagents and Conditions- Oxidation: Typically performed in an alkaline medium using potassium permanganate.
- Reduction: Conducted in anhydrous ether with lithium aluminum hydride.
- Substitution: Nitration is usually carried out with a concentrated mixture of nitric acid and sulfuric acid.
Major Products Formed- Oxidation: Formation of quinones.
- Reduction: Production of the corresponding alcohol.
- Substitution: Generation of nitro or halogenated derivatives.
- Oxidation: Formation of quinones.
- Reduction: Production of the corresponding alcohol.
- Substitution: Generation of nitro or halogenated derivatives.
The biological activity of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester is primarily attributed to its phenolic structure. It has been studied for its potential:
- Antioxidant Properties: The compound can scavenge free radicals, thereby mitigating oxidative stress.
- Anti-inflammatory Effects: It may inhibit specific enzymes or signaling pathways related to inflammation.
- Anticancer Activity: Preliminary studies suggest it could have therapeutic effects against certain types of cancer cells.
Synthetic Routes
The synthesis typically involves the esterification of 3-(3,4-dihydroxyphenyl)-2-propenoic acid with 3-phenyl-2-propenol. This reaction is generally facilitated by a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Purification is achieved through recrystallization or chromatography.
Industrial Production
On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield. Automation and optimized conditions can significantly reduce costs and improve scalability for commercial production.
The compound has various applications across multiple fields:
- Synthetic Chemistry: Used as a building block for more complex organic molecules.
- Biological Research: Investigated for its potential therapeutic effects and biological activities.
- Material Science: Employed in the development of new materials due to its unique chemical structure.
Research into the interactions of this compound with biological systems has highlighted its potential to modulate various biochemical pathways. Its antioxidant properties allow it to interact with free radicals, while its structural features enable it to bind with cellular targets involved in inflammation and cancer progression.
Similar Compounds
Several compounds share structural similarities with 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester | Lacks dihydroxy groups; simpler structure | |
| 2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester | Contains a phenylethyl group instead of propenyl | |
| (E)-3-(3,4-dihydroxyphenyl)-2-propenoic acid ethenyl ester | Smaller size; different functional group arrangement |
These compounds exhibit varying degrees of biological activity and chemical reactivity. The presence of additional hydroxyl groups in 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester sets it apart from others in terms of potential antioxidant capabilities and therapeutic applications .








